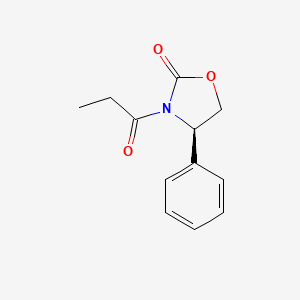

(R)-4-Phenyl-3-propionyloxazolidin-2-one

描述

Historical Evolution of Chiral Auxiliaries in Enantioselective Transformations

The concept of using a temporary chiral group to direct the stereochemical course of a reaction was pioneered in the latter half of the 20th century. wikipedia.org Early examples of chiral auxiliaries were introduced by E.J. Corey in 1975 with 8-phenylmenthol and by Barry Trost in 1980 with mandelic acid. wikipedia.org These foundational developments paved the way for more efficient and versatile auxiliaries. A significant breakthrough came with the work of David A. Evans, who popularized the use of oxazolidinone-based auxiliaries, which offered high levels of stereoselectivity and predictable outcomes in a variety of carbon-carbon bond-forming reactions. wikipedia.orgsantiago-lab.comresearchgate.net The reliability and versatility of Evans' oxazolidinone methodology established it as a widely used strategy in asymmetric synthesis, and it continues to inspire the development of new synthetic methods. researchgate.netresearchgate.net

Fundamental Principles of Stereocontrol Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. wikipedia.orgnumberanalytics.com This covalent linkage creates a chiral environment around the reactive center of the substrate. numberanalytics.com The auxiliary's inherent chirality physically blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. wikipedia.orgnumberanalytics.com This process, known as asymmetric induction, leads to the preferential formation of one diastereomer over the other. numberanalytics.com The effectiveness of a chiral auxiliary is determined by its ability to create a significant energy difference between the transition states leading to the different stereoisomers. numberanalytics.com For an auxiliary to be synthetically useful, it must satisfy several criteria: it must direct the reaction with high stereoselectivity, be easily attached to the substrate, and, crucially, be removable under mild conditions without causing racemization of the newly formed stereocenter, allowing for its recovery and reuse.

Significance of Oxazolidinones as Prominent Stereocontrol Elements in Organic Synthesis

Oxazolidinones, particularly those developed by Evans, have become among the most significant and widely utilized chiral auxiliaries in organic synthesis. wikipedia.orgnih.gov Their popularity stems from several key advantages. They are readily prepared from commercially available amino acids and can be easily N-acylated to form imides. The resulting N-acyloxazolidinones can be deprotonated to form conformationally rigid metal enolates, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. wikipedia.orgacs.org This rigid, chelated structure allows for highly diastereoselective reactions, including alkylations, aldol (B89426) reactions, Michael additions, and cycloadditions. wikipedia.orgrsc.org The predictable stereochemical outcomes and the high diastereomeric excesses frequently achieved make Evans' oxazolidinones a reliable choice for constructing complex molecules with multiple stereocenters. wikipedia.orgrsc.org

Overview of (R)-4-Phenyl-3-propionyloxazolidin-2-one's Role in Modern Asymmetric Methodology

This compound is a specific and powerful example of an Evans-type chiral auxiliary. Derived from (R)-phenylglycinol, it features a phenyl group at the C4 position. This auxiliary is employed to generate chiral propionate (B1217596) enolate equivalents for use in a range of asymmetric transformations. rsc.orgresearchgate.net Its primary role is to serve as a reliable controller in the stereoselective formation of carbon-carbon bonds at the α-position of the propionyl group. rsc.orgsantiago-lab.com This capability has made it a key intermediate in the total synthesis of numerous biologically active natural products and a valuable tool in the early stages of drug discovery. rsc.orgrsc.orgresearchgate.net

属性

IUPAC Name |

(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZVFKRBBHHHSX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461256 | |

| Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160695-26-1 | |

| Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 4 Phenyl 3 Propionyloxazolidin 2 One and Analogous Structures

General Strategies for Oxazolidinone Ring Formation from Chiral Precursors

The formation of the oxazolidinone ring is the critical step in the synthesis of these chiral auxiliaries. General strategies rely on the use of enantiomerically pure precursors, most commonly α-amino acids, to establish the stereocenter at the C4 position of the heterocyclic ring. collectionscanada.gc.caacs.org

Cyclization Routes from Amino Acids and Derivatives

A prevalent and reliable method for synthesizing chiral oxazolidinones begins with natural or synthetic α-amino acids. collectionscanada.gc.cagoogle.com For the specific synthesis of (R)-4-phenyloxazolidin-2-one, the precursor is (R)-phenylglycinol, which is derived from the corresponding amino acid. The general synthetic pathway involves two key transformations:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of the starting amino acid, such as L-phenylalanine, is reduced to a primary alcohol to form the corresponding amino alcohol. google.com This transformation is typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in combination with other reagents.

Cyclization to Form the Oxazolidinone Ring: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. A common method involves reaction with diethyl carbonate, often in the presence of a base like potassium carbonate (K2CO3), at elevated temperatures. chemicalbook.com The ethanol (B145695) produced during the reaction is distilled off to drive the reaction to completion. chemicalbook.com Another approach involves the use of phosgene (B1210022) or its equivalents. This two-step sequence from an amino acid provides the chiral oxazolidinone core in good yield and high enantiomeric purity. acs.orggoogle.com

Recent research has also explored the direct formation of oxazolidinone intermediates from free amino acids under specific conditions, such as in aqueous microdroplets, which may offer insights into prebiotic peptide synthesis. nih.gov Additionally, intramolecular cyclization of amino acid-derived diazoketones catalyzed by silica-supported perchloric acid represents another route, although it leads to 1,3-oxazinane-2,5-diones rather than the 2-oxazolidinones central to this discussion. frontiersin.org

Acylation Procedures for N-Propionyl Moiety Installation

Once the chiral oxazolidinone ring is formed, the final step is the installation of the propionyl group onto the nitrogen atom. This N-acylation is a crucial step, as the N-acyl derivative is the active form of the chiral auxiliary used in subsequent asymmetric reactions. nih.govchemistryviews.org

Optimized Acylation Conditions Utilizing Acyl Chlorides or Anhydrides

The acylation of the oxazolidinone nitrogen is typically accomplished using a reactive acylating agent such as an acyl chloride or an anhydride (B1165640). chemistryviews.org Two primary methods have been optimized for this transformation:

Deprotonation followed by Acylation: This classic method involves the deprotonation of the oxazolidinone's N-H bond using a strong base, followed by the addition of the acylating agent. A common procedure utilizes n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). prepchem.comwilliams.edu After deprotonation, propionyl chloride is added to the resulting lithium salt to form the desired N-propionyl oxazolidinone. prepchem.com

Catalytic Acylation: A milder and operationally simpler alternative avoids the use of strong, pyrophoric bases. This method employs an acyl transfer catalyst, such as 4-(dimethylamino)pyridine (DMAP), in the presence of a tertiary amine base like triethylamine (B128534) (Et3N). williams.eduacs.org The oxazolidinone is treated with propionic anhydride and catalytic DMAP. williams.eduacs.org This approach is effective at room temperature, though the reaction time can be shortened by heating. williams.edu

The following table summarizes typical conditions for the N-acylation of (R)-4-phenyloxazolidin-2-one.

| Method | Base | Acylating Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Deprotonation | n-Butyllithium | Propionyl Chloride | Tetrahydrofuran (THF) | -78 °C to RT | prepchem.com |

| Catalytic | Triethylamine (Et3N) / cat. DMAP | Propionic Anhydride | Toluene or THF | RT or Reflux | williams.edu |

Influence of Reaction Parameters (e.g., Temperature, Solvent, Stoichiometry of Base) on Conversion and Stereochemical Purity

The efficiency and selectivity of acylation and subsequent stereoselective reactions are highly dependent on the reaction parameters.

Temperature: For the deprotonation/acylation sequence, low temperatures (-78 °C) are critical to prevent side reactions and maintain control over the reaction. prepchem.com Allowing the reaction to warm prematurely can lead to reduced yields. In catalytic acylations, room temperature is often sufficient, but heating can accelerate the reaction. williams.edu

Solvent: Anhydrous aprotic solvents like THF are standard for these reactions, as they effectively solvate the intermediates without interfering with the strong bases or electrophilic acylating agents. prepchem.comwilliams.edu

Stoichiometry of Base: In the deprotonation method, a slight excess (e.g., 1.05 equivalents) of the strong base like n-BuLi is often used to ensure complete deprotonation of the oxazolidinone. prepchem.com In the catalytic method, a slight excess of the amine base (e.g., triethylamine) is used to neutralize the carboxylic acid byproduct formed from the anhydride. williams.edu

Crucially, the acylation step itself does not affect the stereocenter at C4, which was established during the ring formation. Therefore, provided the starting oxazolidinone is enantiomerically pure, the resulting N-acylated product will also be enantiomerically pure. mdpi.com The primary concern is achieving high conversion to the desired product without decomposition or side reactions.

Enantiomeric Resolution Techniques for Oxazolidinone Derivatives

While direct asymmetric synthesis from chiral pool starting materials is the preferred route, enantiomeric resolution provides an alternative pathway for obtaining single enantiomers from a racemic mixture. wikipedia.org This process involves separating a racemate into its constituent enantiomers.

Common methods for the resolution of chiral compounds, including oxazolidinone derivatives, include:

Crystallization of Diastereomeric Salts: This is the most common resolution method. wikipedia.org The racemic mixture (if it contains an acidic or basic handle) is reacted with a chiral resolving agent to form a pair of diastereomers. For instance, a racemic amine can be resolved using an enantiopure acid like tartaric acid or mandelic acid. wikipedia.orgresearchgate.net These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Preferential Crystallization: This technique can be applied to the small percentage of racemates that crystallize as conglomerates, which are physical mixtures of enantiopure crystals. wikipedia.orgresearchgate.net By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that enantiomer can be induced to crystallize out selectively. researchgate.net

Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.gov The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. For oxazolidinone analogs, chiral selectors such as cyclodextrin (B1172386) derivatives have been used successfully in capillary electrophoresis. nih.gov

The following table provides a summary of resolution techniques applicable to oxazolidinone derivatives.

| Technique | Principle | Example Application/Agent | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomers with different solubilities. | Tartaric acid, Mandelic acid | wikipedia.orgresearchgate.net |

| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate racemate. | 5-hydroxymethyl-2-oxazolidinone | researchgate.net |

| Chiral Capillary Electrophoresis | Differential interaction with a chiral selector in an electric field. | Sulfated β-cyclodextrins | nih.gov |

Advanced Synthetic Approaches to Oxazolidinone Auxiliaries

Beyond the classical synthesis from amino alcohols, research continues to develop more advanced and efficient methods for preparing oxazolidinone auxiliaries and their derivatives.

Fluorous-Supported Auxiliaries: A modern approach involves attaching a perfluoroalkyl chain to the chiral auxiliary. collectionscanada.gc.caacs.org This "fluorous" tag allows for simplified purification using fluorous solid-phase extraction (FSPE), which separates the fluorous-tagged compound from non-fluorous reaction components. This technique has been used to create scalable, multi-gram syntheses of oxazolidinone auxiliaries. collectionscanada.gc.caacs.org

Tandem Reaction Sequences: Innovative strategies aim to construct the oxazolidinone ring with high stereocontrol in a single, efficient operation. One such approach combines an asymmetric aldol (B89426) reaction with a Curtius rearrangement. mdpi.comnih.gov This tandem sequence allows for the direct and diastereoselective conversion of chiral imides into functionalized 4,5-disubstituted oxazolidin-2-ones. nih.gov

Novel Cysteine-Derived Auxiliaries: New auxiliaries have been developed based on other amino acids, such as cysteine. These novel oxazolidinones can serve dual roles as both a chiral template and an acyl transfer agent. nih.govdigitellinc.com Following an asymmetric transformation, the product can undergo an intramolecular N-to-S acyl transfer, converting the stable amide into a more synthetically versatile thioester under mild conditions. nih.govdigitellinc.com

These advanced approaches highlight the ongoing efforts to improve the synthesis and utility of oxazolidinone chiral auxiliaries, making them more efficient, versatile, and amenable to a broader range of synthetic challenges.

Microwave-Assisted Synthesis for Enhanced Efficiency and Yield

The application of microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This enhanced efficiency is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov In the context of synthesizing chiral oxazolidinones, such as the parent structure of (R)-4-Phenyl-3-propionyloxazolidin-2-one, microwave irradiation has proven to be a valuable tool for improving synthetic outcomes. mdpi.comresearchgate.net

Research has demonstrated that the synthesis of 4-substituted oxazolidin-2-ones from their corresponding amino alcohol precursors can be significantly optimized using microwave technology. mdpi.comresearchgate.net For instance, the cyclization of amino alcohols with reagents like diethyl carbonate is a key step in forming the oxazolidinone ring. mdpi.comresearchgate.net Under microwave irradiation, this transformation can be achieved with markedly better yields and a substantial reduction in reaction time compared to traditional methods that often require prolonged heating. mdpi.comresearchgate.net

A study on the microwave-assisted synthesis of various 4-substituted oxazolidin-2-ones highlights these advantages. mdpi.comresearchgate.net The formation of these chiral auxiliaries from amino alcohols was accomplished under microwave irradiation at temperatures between 125–135 °C. mdpi.com The data clearly shows that yields obtained via the microwave-assisted protocol are consistently higher than those reported for conventional synthetic routes. mdpi.comresearchgate.net

| Amino Alcohol Precursor | Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| (S)-Phenylalaninol | (S)-4-Benzyloxazolidin-2-one | Microwave | 15 min | 85 |

| (S)-Phenylalaninol | (S)-4-Benzyloxazolidin-2-one | Conventional | 1.5 h | 80 |

| (S)-Phenylglycinol | (S)-4-Phenyloxazolidin-2-one | Microwave | 15 min | 83 |

| (S)-Phenylglycinol | (S)-4-Phenyloxazolidin-2-one | Conventional | 1.5 h | 81 |

| (S)-Valinol | (S)-4-Isopropyloxazolidin-2-one | Microwave | 15 min | 89 |

| (S)-Valinol | (S)-4-Isopropyloxazolidin-2-one | Conventional | 1.5 h | 82 |

The benefits of microwave assistance extend to the synthesis of related heterocyclic structures, underscoring its broad applicability. nih.govrsc.orgarkat-usa.org The rapid, efficient, and often cleaner reaction profiles associated with this technology align with the principles of green chemistry, making it an attractive methodology for the synthesis of valuable chiral building blocks. google.com A Chinese patent for the synthesis of the closely related (S)-4-benzyl-3-propionyl-2-oxazolidinone specifically highlights the use of microwave synthesis to achieve high yields while minimizing solvent use. google.com

Considerations for Industrial-Scale Synthesis and Manufacturing Viability

The transition from laboratory-scale synthesis to industrial-scale manufacturing of a chiral auxiliary like this compound involves a distinct set of considerations. While laboratory methods prioritize discovery and optimization of chemical transformations, industrial synthesis places a heavy emphasis on cost-effectiveness, scalability, safety, and adherence to green chemistry principles. google.comgoogle.com

Chiral auxiliaries are critical components in the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals. numberanalytics.comchiralpedia.com The effectiveness and safety of many drugs are dependent on their chirality, which drives the demand for robust and economical methods for asymmetric synthesis. chiralpedia.com For a chiral auxiliary to be industrially viable, several conditions must be met: the synthesis must be highly stereoselective, the auxiliary must be easily separated from the product without causing racemization, and it should be recoverable with high optical purity for reuse.

Key factors for the industrial-scale synthesis of oxazolidinone-based chiral auxiliaries include:

Raw Material Cost and Availability: The starting materials must be readily available and affordable. Many syntheses utilize amino acids, which can be sourced from the chiral pool of naturally occurring compounds. google.comresearchgate.net

Process Efficiency and Yield: High-yield reactions are crucial for economic viability. As discussed, techniques like microwave-assisted synthesis can contribute significantly to improving yields and reducing batch times. mdpi.comgoogle.com

Safety and Environmental Impact: Industrial processes must minimize the use of flammable, explosive, or toxic reagents. google.com There is a strong drive towards "green chemistry," which favors the use of safer solvents and reagents and minimizes waste generation. google.comgoogle.com A patent for the preparation of (S)-4-phenyl-2-oxazolidinone highlights a method that avoids hazardous substances like lithium aluminum hydride, making it suitable for industrial production. google.com

Scalability and Robustness: The synthetic route must be reliable and reproducible on a large scale. The process should be robust enough to handle minor variations in reaction conditions without significant drops in yield or purity. google.com Patents for related compounds often emphasize that their designed synthetic methods are reliable and suitable for industrialization. google.com

Application of R 4 Phenyl 3 Propionyloxazolidin 2 One in Stereoselective Organic Reactions

The Evans Aldol (B89426) Reaction: A Paradigmatic Chiral Auxiliary-Mediated Transformation

The Evans aldol reaction is a powerful carbon-carbon bond-forming reaction that utilizes N-acyloxazolidinones, such as (R)-4-Phenyl-3-propionyloxazolidin-2-one, to direct the stereoselective addition of an enolate to an aldehyde. chem-station.comalfa-chemistry.com This method is renowned for its high levels of diastereoselectivity, providing reliable access to specific stereoisomers, which are often challenging to obtain through other means. chem-station.comstackexchange.com The reaction proceeds under kinetically controlled conditions and has been instrumental in the synthesis of polyketide natural products and other complex chiral molecules. chem-station.comalfa-chemistry.com A key advantage of this methodology is that after the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.org

Generation and Stereospecificity of Chiral Z-Enolates

A critical factor for the high stereoselectivity of the Evans aldol reaction is the specific formation of the Z-enolate. wikipedia.orgalfa-chemistry.com The geometry of the enolate, whether E or Z, directly influences the relative stereochemistry of the resulting aldol adduct. alfa-chemistry.com In the case of N-acyloxazolidinones like this compound, treatment with a boron triflate (such as dibutylboron triflate, Bu₂BOTf) and a tertiary amine base (like triethylamine (B128534), Et₃N) reliably and almost exclusively generates the Z-enolate. chem-station.comnih.gov

The formation of the Z-enolate is favored due to the steric influence of the oxazolidinone auxiliary. uwindsor.ca The bulky substituent at the C4 position of the oxazolidinone ring (a phenyl group in this case) directs the deprotonation in a way that minimizes steric strain, leading to the thermodynamically more stable Z-isomer. uwindsor.cayoutube.com This stereospecific enolization is foundational to the predictability of the Evans aldol reaction, as it ensures that the subsequent reaction with an aldehyde proceeds through a single, well-defined pathway. wikipedia.orgalfa-chemistry.com

Mechanistic Pathways Governing Diastereoselective Aldol Additions

The remarkable diastereoselectivity of the Evans aldol reaction is rationalized by a well-accepted mechanistic model that considers the conformational biases of the chiral auxiliary and the geometry of the transition state.

The stereochemical outcome of the reaction is explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state. alfa-chemistry.comlibretexts.org This transition state is formed by the chelation of the boron atom from the enolate with the carbonyl oxygen of the aldehyde. alfa-chemistry.comtcichemicals.com In this arrangement, the substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, dictating the facial selectivity of the reaction. nih.govharvard.edu The shorter boron-oxygen bonds, compared to other metal-oxygen bonds, create a more compact and organized transition state, which enhances the stereodifferentiation. libretexts.org

Within the Zimmerman-Traxler transition state, several factors contribute to the high degree of stereocontrol. The phenyl group of the this compound auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. alfa-chemistry.comtcichemicals.com

Furthermore, to minimize dipole-dipole repulsion between the two carbonyl groups of the N-acyloxazolidinone, the molecule adopts a conformation where these dipoles are oriented in opposite directions. chem-station.comalfa-chemistry.com This conformational preference, combined with the chair-like transition state, places the substituent of the aldehyde (R group) in a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the substituents on the enolate. nih.govharvard.edu This organized arrangement is the primary reason for the high diastereoselectivity observed. tcichemicals.com

The standard Evans aldol reaction, using a boron triflate and a tertiary amine base, reliably produces the syn-aldol adduct, often referred to as the "Evans-syn" product. chem-station.comalfa-chemistry.com The stereochemistry of this product is a direct consequence of the Z-enolate reacting through the Zimmerman-Traxler transition state. alfa-chemistry.com

However, the versatility of the Evans auxiliary system allows for the selective formation of other stereoisomers, including the "non-Evans-syn" adducts, by modifying the reaction conditions, particularly the choice of Lewis acid. chem-station.comalfa-chemistry.com For instance, the use of different metal enolates, such as those derived from titanium, can lead to alternative transition state geometries and, consequently, different stereochemical outcomes. wikipedia.orgacs.org In some cases, magnesium halide-catalyzed reactions can even favor the formation of anti-aldol products. nih.gov

Below is a data table illustrating the diastereoselectivity in a typical Evans aldol reaction leading to a syn-adduct.

| This compound | Aldehyde | Lewis Acid/Base | Product | Diastereomeric Ratio (syn:anti) | Reference |

| Isovaleraldehyde | Bu₂BOTf / Et₃N | Syn-aldol adduct | >99:1 | chem-station.com | |

| Benzaldehyde | Bu₂BOTf / Et₃N | Syn-aldol adduct | 96:4 | chem-station.com | |

| Isobutyraldehyde | LiHMDS | Syn-aldol adduct | 12:1 | nih.gov |

Installation of Multiple Stereocenters in a Single Transformation

A significant advantage of the Evans aldol reaction is its ability to install two new contiguous stereocenters in a single carbon-carbon bond-forming step with a high degree of control. tcichemicals.comcoconote.app The reaction of the chiral enolate (which has a stereocenter on the auxiliary) with a prochiral aldehyde generates a product with two new stereocenters at the α- and β-positions relative to the carbonyl group. youtube.com

The stereochemistry of the C4-phenyl group on the oxazolidinone ring dictates the absolute configuration of the α-stereocenter, while the geometry of the Z-enolate and the transition state assembly control the relative stereochemistry (syn) between the α- and β-stereocenters. alfa-chemistry.comlibretexts.org This powerful feature has been extensively utilized in the total synthesis of complex natural products where the precise control of multiple stereocenters is paramount. wikipedia.orgchem-station.com For example, in the synthesis of cytovaricin, Evans auxiliaries were used to set the stereochemistry of nine different stereocenters. wikipedia.org

Asymmetric Alkylation Reactions

Asymmetric alkylation using chiral oxazolidinone auxiliaries is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The process relies on the generation of a stereochemically defined enolate from this compound, which then reacts with an electrophile with high facial selectivity.

The alkylation of the enolate derived from this compound proceeds via a nucleophilic substitution (SN2) mechanism with a range of electrophilic partners. rsc.org The process begins with the deprotonation of an α-hydrogen using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate. This enolate is stabilized by chelation with the Lewis acidic metal cation (e.g., Li⁺), which coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

This chelated structure creates a rigid conformation that effectively blocks one face of the enolate, leaving the other exposed for electrophilic attack. harvard.edu Standard electrophiles for this reaction are typically reactive alkyl halides, including primary, allylic, and benzylic halides. rsc.org Secondary halides react poorly, and tertiary halides are generally unreactive due to competing elimination reactions. rsc.org

Recent research has expanded the scope of electrophiles to include sources of alkyl radicals. For instance, the stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters has been demonstrated. nih.gov This reaction proceeds through the decarboxylation of the perester to form an alkyl radical, which is then trapped by the nucleophilic enolate, enabling the introduction of challenging secondary and tertiary alkyl groups with high diastereoselectivity. nih.gov

| Entry | Alkylating Agent (Perester) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | tert-Butyl 2,2-dimethylperoxypropanoate | 1c | 65 | ≥97:3 |

| 2 | tert-Butyl 2-ethyl-2-methylperoxybutanoate | 1e | 67 | ≥97:3 |

| 3 | tert-Butyl 2-cyclopentyl-2-methylperoxypropanoate | 1g | 82 | ≥97:3 |

| 4 | tert-Butyl 2-cyclohexyl-2-methylperoxypropanoate | 1h | 85 | ≥97:3 |

| 5 | tert-Butyl 2-cycloheptyl-2-methylperoxypropanoate | 1i | 80 | ≥97:3 |

This table presents data on the stereoselective alkylation of a titanium(IV) enolate of a chiral N-acyl oxazolidinone with various tert-butyl peresters, demonstrating the successful introduction of tertiary and secondary alkyl groups. Data sourced from Organic Letters, 2021, 23, 8852–8856. nih.gov

The high degree of stereochemical induction is the primary advantage of using the this compound auxiliary. The stereocontrol arises from the fixed conformation of the metal-chelated Z-enolate. harvard.edu The phenyl group at the C4 position of the oxazolidinone ring sterically shields the re-face of the enolate. Consequently, the incoming electrophile is directed to approach from the less hindered si-face, resulting in the formation of a single diastereomer of the product. harvard.edunih.gov

Computational studies and X-ray crystallographic analysis have confirmed this model. nih.gov The predictable nature of this facial bias allows for the synthesis of products with a specific, desired absolute stereochemistry at the newly formed chiral center. After the alkylation step, the chiral auxiliary can be easily cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification with Ti(O-i-Pr)₄) to yield the desired chiral carboxylic acid, ester, or alcohol, while the auxiliary itself can often be recovered and reused.

Diastereoselective Michael Addition (Conjugate Addition) Reactions

The this compound framework is also instrumental in directing diastereoselective Michael (or conjugate) additions. In these reactions, the oxazolidinone can be part of either the nucleophile or, more commonly, the electrophilic Michael acceptor.

When an acryloyl or crotonoyl group is attached to the nitrogen of the (R)-4-phenyloxazolidin-2-one, it creates a chiral α,β-unsaturated imide that serves as an excellent Michael acceptor. harvard.eduresearchgate.net Conjugate addition, or 1,4-addition, involves the attack of a nucleophile at the β-carbon of this electron-deficient alkene. nih.govnih.gov

The chiral auxiliary functions as a template, controlling the facial selectivity of the nucleophilic attack. Lewis acids are often employed to activate the Michael acceptor by forming a bidentate chelate with the two carbonyl oxygens of the N-acyl oxazolidinone. harvard.edu This chelation locks the molecule into a rigid s-cis conformation, where the phenyl group at C4 effectively shields one face of the double bond. harvard.edu As a result, the incoming nucleophile adds to the opposite, more accessible face, leading to a high degree of diastereoselectivity in the formation of the 1,4-adduct. harvard.eduresearchgate.net This strategy has been successfully used in the synthesis of β-substituted pyroglutamic acids. researchgate.net

Alternatively, the potassium salt of (R)-4-phenyl-2-oxazolidinone itself can act as a chiral nitrogen nucleophile in aza-Michael additions to activated electrophiles like dialkyl alkylidenemalonates. acs.org

| Entry | Electrophile (R Group) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de %) |

| 1 | Methyl | THF | -78 | 75 | 86 |

| 2 | Ethyl | THF | -78 | 80 | 90 |

| 3 | Propyl | THF | -78 | 82 | 92 |

| 4 | Isopropyl | THF | -78 | 85 | >98 |

| 5 | Isobutyl | THF | -78 | 80 | >98 |

This table shows the results of the conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to various dimethyl alkylidenemalonates. The diastereoselectivity increases with the steric bulk of the electrophile's R group. Data sourced from ARKIVOC 2015 (v) 60-70. acs.org

Several factors are crucial for achieving high diastereoselectivity in these conjugate additions:

Lewis Acid Chelation: The choice of Lewis acid is critical for forming the rigid bidentate complex that dictates the conformation of the Michael acceptor. harvard.edu This complexation enhances the electrophilicity of the α,β-unsaturated system and provides the steric blockade necessary for stereocontrol.

Steric Hindrance: The steric bulk of both the Michael acceptor and the incoming nucleophile plays a significant role. In the addition of (R)-4-phenyl-2-oxazolidinone to alkylidenemalonates, diastereoselectivity improves with more sterically demanding side chains on the electrophile. acs.org Conversely, increased steric bulk can sometimes slow the reaction rate while still yielding a product with high diastereomeric purity. researchgate.net

Temperature: Lower reaction temperatures, typically ranging from -78 °C to 0 °C, are generally preferred. acs.orgrsc.org These conditions enhance the stability of the chelated intermediate and minimize background reactions, thereby increasing selectivity.

Chiral Auxiliary-Mediated Cycloaddition Reactions

N-acyl derivatives of (R)-4-phenyloxazolidin-2-one are highly effective as chiral dienophiles and dipolarophiles in asymmetric cycloaddition reactions, most notably the Diels-Alder reaction and 1,3-dipolar cycloadditions.

The N-enoyl derivatives, such as N-acryloyl- or N-crotonoyl-(R)-4-phenyloxazolidin-2-one, are powerful dienophiles in Lewis acid-catalyzed Diels-Alder reactions. harvard.edu The reaction's high diastereoselectivity is attributed to a mechanism analogous to that seen in Michael additions. A Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the two carbonyl oxygens, locking the dienophile in an s-cis conformation. harvard.eduresearchgate.net The phenyl group of the auxiliary blocks one face, forcing the diene to approach from the opposite, less sterically hindered face. harvard.edu This leads to the predictable formation of the endo-cycloadduct with a high degree of facial selectivity. harvard.eduresearchgate.net

This methodology has been applied to the synthesis of complex, optically active intermediates for potent pharmaceutical agents. researchgate.net

| Entry | Lewis Acid (Equiv.) | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |

| 1 | Et₂AlCl (1.4) | -78 | 2 | 36 | >99:1 |

| 2 | Et₂AlCl (1.4) | -40 | 2 | 56 | >99:1 |

| 3 | Et₂AlCl (1.4) | 0 | 2 | 81 | >99:1 |

| 4 | SnCl₄ (1.0) | 0 | 24 | 27 | >99:1 |

This table summarizes the results of the Lewis acid-promoted Diels-Alder reaction between cyclopentadiene (B3395910) and (S)-N-[3-(acetoxy)acryloyl]-4-benzyl-2-oxazolidinone, a structurally related dienophile. The data illustrates the influence of the Lewis acid and temperature on the reaction yield, with excellent endo selectivity observed throughout. Data sourced from RSC Advances, 2019, 9, 41743. researchgate.net

Furthermore, 3-(2-alkenoyl)-1,3-oxazolidin-2-ones have been employed as effective dipolarophiles in catalyst-mediated 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to the synthesis of complex spiro-oxindolopyrrolizidines. nih.gov This demonstrates the versatility of the oxazolidinone auxiliary in controlling stereochemistry across different types of pericyclic reactions.

Asymmetric 1,3-Dipolar Cycloadditions

Asymmetric 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings with high stereocontrol. lookchem.com In this reaction, a 1,3-dipole, such as a nitrone or a nitrile oxide, reacts with a dipolarophile, typically an alkene or alkyne. When the dipolarophile is rendered chiral by attachment to an auxiliary like (R)-4-phenyloxazolidin-2-one, the cycloaddition proceeds with high diastereoselectivity.

For the this compound to function in this context, the propionyl group is first converted to an α,β-unsaturated acyl group, such as an acryloyl or crotonoyl moiety. This N-enoyl derivative then serves as the chiral dipolarophile. The phenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the molecule. In the presence of a Lewis acid, the oxazolidinone carbonyl and the acyl carbonyl typically adopt a chelated conformation, presenting the double bond for reaction on the less sterically hindered face, thus directing the approach of the 1,3-dipole.

A notable example involves the reaction of nitrile oxides with α,β-unsaturated alkenes attached to a chiral auxiliary. The cycloaddition of p-nitro-phenyl nitrile oxide to an N-acryloyl derivative of a similar chiral auxiliary, (2R)-bornane lookchem.comnih.govsultam, demonstrates the principle, affording the corresponding isoxazoline (B3343090) with high diastereomeric excess (60% d.e.). rsc.org The diastereoselectivity of these reactions can be influenced by factors such as the choice of Lewis acid catalyst, solvent polarity, and the electronic properties of the substituents on the nitrile oxide. rsc.org While specific data for the N-acryloyl derivative of (R)-4-phenyloxazolidin-2-one is not prevalent in all studies, the underlying principle of diastereoselection remains consistent across Evans-type auxiliaries.

Table 1: Diastereoselective 1,3-Dipolar Cycloaddition with Chiral Acryloyl Auxiliaries This table presents data for conceptually similar reactions to illustrate the principle, as direct data for the specified compound is limited in readily available literature.

| 1,3-Dipole | Chiral Dipolarophile | Lewis Acid | Solvent | Diastereomeric Excess (d.e.) | Reference |

| p-NO₂-phenyl nitrile oxide | N-acryloyl-(2R)-bornane lookchem.comnih.govsultam | None | CH₂Cl₂ | 60% | rsc.org |

| Phenyl nitrile oxide | N-acryloyl-(2R)-bornane lookchem.comnih.govsultam | None | Hexane | 76% | rsc.org |

| Phenyl nitrile oxide | N-acryloyl-(2R)-bornane lookchem.comnih.govsultam | MgCl₂ | CH₂Cl₂ | 66% | rsc.org |

Diastereoselective Hetero-Diels-Alder Cycloadditions

The Hetero-Diels-Alder reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This reaction is a highly efficient method for synthesizing six-membered heterocyclic rings. When a chiral N-enoyl oxazolidinone, derived from this compound, is used as the dienophile, the reaction can proceed with a high degree of diastereoselectivity.

In these [4+2] cycloadditions, the N-enoyl oxazolidinone acts as a chiral dienophile, reacting with an electron-rich diene. The stereochemical outcome is dictated by the conformation of the dienophile, which is controlled by the chiral auxiliary. Lewis acid coordination to the carbonyl groups of the oxazolidinone enforces a rigid, planar conformation of the enoyl group, exposing one face to the incoming diene. The phenyl substituent at C4 effectively blocks the alternative approach, leading to the formation of a single major diastereomer of the resulting cycloadduct.

Research in this area has shown that N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) can undergo completely regio- and endo-selective Diels-Alder reactions with various activated dienophiles, resulting in good to excellent diastereomeric excess. rsc.org Although this example involves the auxiliary on the diene rather than the dienophile, it underscores the powerful stereodirecting ability of the 4-phenyloxazolidin-2-one core in [4+2] cycloadditions. The resulting chiral cyclic adducts are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Table 2: Diastereoselective Diels-Alder Reactions with 4-Phenyloxazolidin-2-one Derived Systems This table highlights the stereodirecting power of the 4-phenyloxazolidin-2-one auxiliary in cycloadditions.

| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Reference |

| N-(Buta-1,3-dienyl)-(R)-4-phenyloxazolidin-2-one | Maleic anhydride (B1165640) | Not specified | >95% | rsc.org |

| N-(Buta-1,3-dienyl)-(R)-4-phenyloxazolidin-2-one | N-Phenylmaleimide | Not specified | >95% | rsc.org |

| N-(2-Methylbuta-1,3-dienyl)-(R)-4-phenyloxazolidin-2-one | N-Phenylmaleimide | Not specified | 84% | rsc.org |

Other Emerging Stereoselective Transformations Utilizing this compound

Beyond cycloaddition reactions, this compound and its derivatives are pivotal in a variety of other stereoselective transformations. One of the most well-established applications is in asymmetric aldol additions. The enolate of this compound, typically generated with a Lewis acid like titanium(IV) chloride and a hindered base, reacts with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity. This method allows for the simultaneous creation of two new stereocenters with predictable relative and absolute stereochemistry.

Another significant application is in stereoselective conjugate addition reactions. The lithium enolate of N-propionyl oxazolidinone can add to α,β-unsaturated systems in a Michael addition fashion. Furthermore, the parent (R)-4-phenyl-2-oxazolidinone itself can participate in highly stereoselective conjugate additions to nitroalkenes. researchgate.net

More recently, methodologies have been developed for the synthesis of complex chiral molecules using this auxiliary. For instance, a convenient and diastereoselective strategy for synthesizing chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates has been reported, starting from (R)-(−)-2-phenylglycinol. researchgate.netmdpi.com These products, containing multiple functional groups, serve as versatile building blocks for further synthetic elaborations, potentially leading to biologically active compounds. mdpi.com The development of such efficient, multi-step syntheses that incorporate the chiral auxiliary highlights its ongoing importance in accessing complex chiral architectures.

Mechanistic Investigations and Computational Studies on R 4 Phenyl 3 Propionyloxazolidin 2 One Induced Stereoselectivity

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, especially Density Functional Theory (DFT), have become indispensable tools for studying the mechanisms of reactions involving Evans-type auxiliaries. mdpi.com These computational methods allow for the detailed examination of electronic structures, reaction energies, and the geometries of transient species like transition states, which are often inaccessible through experimental means alone.

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions such as aldol (B89426) additions, alkylations, and cycloadditions involving N-acyloxazolidinones. researchgate.netresearchgate.net For the aldol reaction, a cornerstone application of (R)-4-Phenyl-3-propionyloxazolidin-2-one, DFT studies have investigated the formation of boron and titanium enolates and their subsequent reaction with aldehydes. acs.org

Studies using DFT have shown that the formation of a (Z)-enolate is generally preferred when using common enolization conditions like dibutylboron triflate and a tertiary amine base. santiago-lab.comharvard.edu The calculations help to rationalize this preference by analyzing the steric interactions in the transition state leading to enolate formation.

Furthermore, DFT modeling of the subsequent aldol addition step reveals that the reaction proceeds through a highly organized, six-membered chair-like transition state. acs.org The calculations can determine the relative energies of different possible transition state conformations. researchgate.net For instance, in the reaction of the boron enolate of this compound with an aldehyde, the phenyl group of the auxiliary effectively shields one face of the enolate. The aldehyde approaches from the less hindered face, and its substituent preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions. harvard.eduwikipedia.org This specific geometry, elucidated through computational modeling, explains the high diastereoselectivity observed experimentally. acs.org

A significant strength of DFT calculations is their ability to predict the stereochemical outcomes of reactions. By calculating the energy differences (ΔΔG‡) between the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict the diastereomeric ratio (d.r.) of the reaction. acs.org

For aldol reactions involving Evans auxiliaries, DFT calculations have successfully rationalized the experimentally observed high stereoselectivity toward the syn-aldol product. acs.org The energy difference between the favored transition state (leading to the major diastereomer) and the disfavored transition state (leading to the minor diastereomer) is often calculated to be several kcal/mol, corresponding to predicted diastereomeric ratios that align well with experimental results of >99:1. harvard.edu These calculations confirm that the steric hindrance provided by the 4-phenyl substituent is the dominant factor in directing the stereochemical course of the reaction. The reliability of these predictions makes DFT a powerful tool in the early stages of synthetic planning, allowing chemists to assess the feasibility of achieving high stereoselectivity for a given substrate combination. nih.gov

Spectroscopic and Crystallographic Probing of Stereochemical Induction

While computational studies provide a theoretical framework, spectroscopic and crystallographic methods offer direct experimental evidence of the structures and conformations that underpin stereochemical induction.

X-ray crystallography, in particular, has been vital for confirming the solid-state conformations of N-acyloxazolidinones and their products. The crystal structure of related compounds, such as (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, reveals key conformational features. researchgate.net In this structure, the two carbonyl groups of the imide adopt an anti-disposition to minimize dipole-dipole repulsion, a feature that is presumed to persist in solution and influence the conformation of the enolate. harvard.eduresearchgate.net The phenyl group at the C4 position is oriented in a way that clearly blocks one face of the molecule, providing a clear steric bias. researchgate.net Analysis of the crystal packing and molecular geometry provides empirical data that supports the models used in computational studies. researchgate.netresearchgate.net

| Selected Crystallographic Data for a Related N-Acyloxazolidinone | |

| Compound | (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one |

| Formula | C₁₉H₁₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Key Torsion Angle | The two carbonyl groups are oriented anti to each other. |

| Data sourced from Coumbarides et al. (2006) researchgate.net |

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are used to infer the solution-state conformation and to determine the diastereomeric ratios of reaction products, thus validating the stereochemical control exerted by the auxiliary.

Development of Predictive Models for Stereochemical Outcomes (e.g., Zimmerman-Traxler)

To rationalize the stereochemical outcomes of aldol reactions, several predictive models have been developed. The most widely accepted is the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state for reactions of metal enolates with aldehydes. harvard.edulibretexts.org

This model is particularly effective for explaining the stereoselectivity of aldol reactions involving the boron enolates of N-acyloxazolidinones like this compound. wikipedia.orgyoutube.com The key features of the model are:

Chelation: The metal (e.g., boron) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a six-membered ring. youtube.com

Chair Conformation: This ring adopts a low-energy chair conformation. libretexts.org

Steric Minimization: Substituents on the enolate and aldehyde orient themselves to minimize steric strain, particularly 1,3-diaxial interactions. harvard.edu

For the (Z)-enolate derived from this compound, the Zimmerman-Traxler model predicts that the aldehyde's R-group (R'CHO) will occupy a pseudo-equatorial position to avoid clashing with the substituents on the enolate. The chiral auxiliary, fixed in a specific conformation due to chelation, directs the aldehyde to approach from one of its two prochiral faces. The bulky phenyl group at C4 of the oxazolidinone effectively dictates this facial selectivity, leading to the observed syn aldol adduct with a high degree of predictability. harvard.eduwikipedia.orglibretexts.org The reliability of this model has made Evans auxiliaries a dependable choice for stereoselective synthesis. researchgate.netrsc.org

Computational Design and Optimization of Chiral Auxiliaries

The success of Evans oxazolidinones has inspired the computational design and optimization of new generations of chiral auxiliaries. Computational methods are employed not only to understand existing systems but also to design novel structures with enhanced selectivity, broader substrate scope, or improved cleavage conditions. researchgate.net

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the performance of different auxiliaries. nih.gov By creating a 3D-QSAR model, researchers can correlate the steric and electronic properties of different substituents on the oxazolidinone ring with the observed stereochemical outcomes. nih.gov These models generate contour maps that indicate regions where steric bulk or specific electronic characteristics would be beneficial or detrimental to selectivity. This information guides the rational design of new auxiliaries. For example, a model might suggest that increasing the steric bulk at the C4 position could lead to even higher diastereoselectivity. Such computationally-derived hypotheses can then be tested experimentally, streamlining the development process. nih.gov This synergy between computational prediction and experimental validation is crucial for advancing the field of asymmetric synthesis. researchgate.net

Strategies for Recovery, Recycling, and Green Chemistry Principles

Economic and Environmental Impact of Auxiliary Reuse and Regeneration

While the use of stoichiometric chiral auxiliaries may seem less efficient than catalytic methods due to the need for attachment and cleavage steps, their reliability, versatility, and predictability often make them a practical choice, especially in the early stages of drug development. wikipedia.orgwilliams.edu The economic and environmental viability of this approach is heavily dependent on the efficient recovery and recycling of the auxiliary. nih.govsigmaaldrich.com

Development of Sustainable and Atom-Economical Protocols

Significant research has been directed towards making auxiliary-based syntheses more sustainable and atom-economical. Key developments include solid-phase synthesis and continuous flow processes.

Solid-Phase Synthesis: Anchoring the Evans-type oxazolidinone to a polymer support facilitates a more straightforward purification process. researchgate.net After the reaction, the product can be cleaved from the solid support, while the polymer-bound auxiliary is easily recovered by simple filtration and can be reused without a decrease in stereoselectivity. researchgate.net This strategy simplifies product isolation and auxiliary recycling. researchgate.net

These modern protocols demonstrate a move towards more resource-efficient and environmentally benign chemical manufacturing, enhancing the value of reliable and robust chiral auxiliaries like (R)-4-Phenyl-3-propionyloxazolidin-2-one. nih.govresearchgate.net

Applications in Complex Chemical Synthesis

Total Synthesis of Natural Products

The precise control over stereochemistry offered by (R)-4-Phenyl-3-propionyloxazolidin-2-one and related Evans auxiliaries makes them invaluable tools in the total synthesis of complex natural products. These auxiliaries are frequently employed in reactions that establish new stereocenters, such as aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net

The fundamental principle behind the efficacy of this compound lies in its ability to facilitate diastereoselective reactions. When the propionyl group is converted into an enolate (a reactive intermediate), the phenyl group of the auxiliary sterically hinders one face of the molecule. santiago-lab.comyoutube.com This forces an incoming reactant (an electrophile) to approach from the less hindered face, resulting in the formation of a new carbon-carbon bond with a predictable stereochemistry. santiago-lab.comuwindsor.ca

The process typically involves the formation of a boron enolate, which adopts a rigid, six-membered ring transition state. youtube.com The conformation of this transition state, dictated by the chiral auxiliary, ensures high levels of stereocontrol, effectively transferring the chirality from the auxiliary to the newly formed fragment. santiago-lab.comyoutube.com Once the desired stereocenter is created, the auxiliary can be cleanly removed and recycled, leaving behind an enantiomerically enriched product. santiago-lab.comuwindsor.ca

Table 1: Key Factors in Chirality Transfer

| Factor | Description |

|---|---|

| Chiral Auxiliary | The (R)-4-phenyl group provides a steric shield. |

| Enolate Geometry | Preferential formation of the Z-enolate is crucial for high stereoselectivity. santiago-lab.comresearchgate.net |

| Lewis Acid | Boron triflates are commonly used to form a rigid, chair-like transition state. youtube.com |

| Substrate | The structure of the aldehyde or electrophile can influence the degree of stereoselectivity. |

In a related context, the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), an unusual amino acid found in natural products like phomopsin B and ustiloxins, relies on stereocontrolled construction methods where chiral auxiliaries play a pivotal role in setting the key stereocenters. elsevierpure.com These syntheses highlight the power of auxiliary-controlled reactions to build complex, stereochemically dense fragments that are later incorporated into the final natural product.

Synthesis of Pharmaceutical Intermediates and Chiral Building Blocks

The production of enantiomerically pure pharmaceutical ingredients is a significant challenge where chiral auxiliaries like this compound are widely used. nih.govresearchgate.net They enable the creation of chiral building blocks—smaller, enantiopure molecules that are then assembled into the final active pharmaceutical ingredient (API). nih.govbldpharm.com

This approach provides a reliable and scalable method for producing complex drug molecules. For example, Evans auxiliaries have been instrumental in the synthesis of various biologically active compounds, including antibiotics. nih.gov The synthesis of the novel ketolide antibiotic nafithromycin (B10820999) (WCK 4873) involved the use of a chiral auxiliary to obtain the desired stereoisomer, which was found to be the more potent version of the drug. The ability to access a single, specific stereoisomer is often critical for the efficacy and safety of a drug.

Table 2: Representative Transformation for a Chiral Building Block

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| N-Acyl Oxazolidinone | 1. Lewis Acid (e.g., Bu₂BOTf), Base (e.g., Et₃N) 2. Aldehyde (R-CHO) | Aldol Adduct | Intermediate for antibiotics, anti-inflammatory agents, etc. wikipedia.orgresearchgate.net |

Preparation of Enantiomerically Pure Compounds for Biological Evaluation

In drug discovery, it is essential to evaluate the biological activity of individual enantiomers, as they can have dramatically different pharmacological and toxicological profiles. uwindsor.ca this compound provides a robust platform for preparing these enantiomerically pure compounds for initial screening and evaluation.

By using this auxiliary, chemists can synthesize a specific enantiomer of a novel compound. nih.govmdpi.com This allows researchers to accurately assess its biological properties without interference from its mirror-image counterpart. This is a critical step in the early phases of drug development, ensuring that the most effective and safest version of a potential drug candidate is advanced. nih.gov The synthesis of various heterocyclic compounds, such as functionalized oxazolidin-2-ones, for testing as antibacterial or anticancer agents often relies on these asymmetric methods to generate the required enantiopure samples. nih.gov

Analogues and Derivatives of Oxazolidinone Chiral Auxiliaries

Structural Modifications and Their Impact on Asymmetric Induction

The efficacy of an oxazolidinone chiral auxiliary is rooted in its ability to create a sterically defined environment around a reactive center. By systematically altering the substituents on the heterocyclic ring and the N-acyl group, chemists can fine-tune this environment to optimize selectivity for specific transformations.

The substituent at the 4-position of the oxazolidinone ring plays a crucial role in dictating the facial selectivity of enolate reactions. This is achieved through steric hindrance, which directs the approach of incoming electrophiles to the less hindered face of the enolate. wikipedia.org The most commonly employed auxiliaries are derived from readily available α-amino acids, leading to substituents such as benzyl (B1604629) (from phenylalanine) and isopropyl (from valine). santiago-lab.comnih.gov

The choice between a benzyl or an isopropyl group can significantly influence the diastereoselectivity of a reaction. The bulky, conformationally more rigid isopropyl group often provides a higher degree of stereocontrol compared to the more flexible benzyl group. However, the selection of the optimal auxiliary is substrate-dependent, and the phenyl group of the benzyl substituent can engage in favorable electronic or π-stacking interactions in certain contexts.

For instance, in the alkylation of N-propionyl oxazolidinones, both benzyl and isopropyl substituted auxiliaries provide high levels of diastereoselectivity. In one study, the use of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, another phenyl-containing auxiliary, also demonstrated effective stereocontrol. The predictable stereochemical control exerted by these auxiliaries makes them reliable tools in complex molecule synthesis. acs.org

Table 1: Common Substituents at the 4-Position and Their Amino Acid Precursors

| Substituent | Common Amino Acid Precursor | Resulting Auxiliary (R-enantiomer) |

|---|---|---|

| Isopropyl | (L)-Valine | (R)-4-Isopropyloxazolidin-2-one |

| Benzyl | (L)-Phenylalanine | (R)-4-Benzyloxazolidin-2-one |

This table presents common substituents at the 4-position of the oxazolidinone ring and the amino acids from which they are typically derived.

The N-acyl group is the component of the chiral auxiliary construct that is ultimately modified in the asymmetric reaction. Alterations to this moiety can have a profound impact on the geometry of the enolate and, consequently, the stereochemical outcome. The formation of a (Z)-enolate is generally favored, which, in combination with the C4-substituent, establishes a rigid, chelated transition state that effectively shields one face of the enolate. santiago-lab.com

The structure of the acyl group, including the presence of α- or β-substituents, influences the stability and reactivity of the enolate. For example, the diastereoselective alkylation of glycolate (B3277807) oxazolidinones has been developed as a method for the enantioselective synthesis of α-alkoxy carboxylic acid derivatives. nih.gov This demonstrates how modifying the N-acyl group to an N-glycolyl group extends the utility of the Evans alkylation methodology.

Furthermore, innovative strategies involving the N-acyl group have been developed. For example, a cysteine-derived oxazolidinone has been designed to function as both a chiral imide auxiliary and an acyl transfer agent. This system allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer to produce versatile thioesters under mild conditions.

The availability of both enantiomers of a chiral auxiliary is a significant advantage, as it allows for the synthesis of either enantiomer of the desired product. The enantiomeric counterpart to (R)-4-Phenyl-3-propionyloxazolidin-2-one is (S)-4-Phenyl-3-propionyloxazolidin-2-one. This compound can be synthesized from the corresponding (S)-amino acid precursor, (S)-phenylglycine. chemscene.comwikipedia.org

The use of the (S)-auxiliary provides access to the opposite product enantiomer with the same high degree of stereoselectivity as its (R)-counterpart. This is a crucial aspect of their utility, particularly in the pharmaceutical industry where often only one enantiomer of a chiral drug possesses the desired therapeutic activity. acs.org Experimental protocols often involve running reactions in parallel with both the (R) and (S) auxiliaries to generate both product enantiomers for comparative studies. acs.org

Comparative Studies with Other Chiral Auxiliary Systems

While Evans' oxazolidinones are widely used due to their reliability and predictability, other chiral auxiliary systems have been developed, each with its own set of advantages and disadvantages. Comparative studies help synthetic chemists choose the most appropriate auxiliary for a given transformation.

Chiral thiazolidinethiones, and their oxazolidinethione cousins, are sulfur-containing analogues of Evans' oxazolidinones. mdpi.comresearchgate.net A key difference lies in the coordination properties of the thiocarbonyl group compared to the carbonyl group of the oxazolidinone. In aldol (B89426) additions, the choice of Lewis acid can influence whether a chelated or non-chelated transition state is formed, which in turn can reverse the facial selectivity of the reaction. nih.gov

With N-propionyl oxazolidinethiones and thiazolidinethiones, it is possible to obtain either the syn or anti aldol products with high diastereoselectivity by adjusting the reaction conditions, specifically the Lewis acid and base used. nih.gov This offers a level of stereochemical flexibility that can sometimes be more difficult to achieve with standard oxazolidinones. Furthermore, the removal of thiazolidinethione auxiliaries is often easier to accomplish than their oxazolidinone counterparts. mdpi.com In the synthesis of apoptolidinone, the versatility of thiazolidinethione auxiliaries was demonstrated in establishing multiple stereocenters. researchgate.net

Table 2: Comparison of Oxazolidinones and Thiazolidinethiones in Aldol Additions

| Feature | Evans Oxazolidinones | Crimmins Thiazolidinethiones |

|---|---|---|

| Heteroatom at C2 | Oxygen | Sulfur |

| Typical Aldol Product | Syn | Syn or Anti (condition dependent) |

| Facial Selectivity Control | Primarily chelated transition state | Chelated or non-chelated transition state |

| Auxiliary Removal | Standard hydrolytic or reductive methods | Often milder conditions for removal |

This table provides a comparative overview of key features of Evans' oxazolidinones and Crimmins' thiazolidinethiones in the context of asymmetric aldol reactions.

Oppolzer's camphorsultams are another prominent class of chiral auxiliaries derived from camphor. wikipedia.orgwikipedia.org These rigid, bicyclic structures provide excellent stereochemical control in a variety of reactions, including alkylations, cycloadditions, and aldol reactions. researchgate.net In some cases, camphorsultams have been shown to provide superior selectivity compared to oxazolidinones. For example, in the synthesis of manzacidin B, a camphorsultam auxiliary gave significantly higher (2S,3R)-selectivity than the corresponding oxazolidinone auxiliary. wikipedia.org

Lactate-derived chiral auxiliaries, while perhaps less common than Evans' auxiliaries, also offer a valuable tool for asymmetric synthesis. These are often used as chiral building blocks themselves or as auxiliaries in Diels-Alder reactions and other transformations. The choice between an oxazolidinone, a sultam, or a lactate-based auxiliary will depend on the specific reaction, the desired stereochemical outcome, and the ease of auxiliary attachment and removal for the substrate .

Rational Design and Synthesis of Novel Oxazolidinone Auxiliaries for Enhanced Performance

The development of chiral auxiliaries, such as the family to which this compound belongs, has been a cornerstone of modern asymmetric synthesis. These compounds are temporarily incorporated into a substrate to direct a chemical reaction toward the formation of a specific stereoisomer. numberanalytics.comwikipedia.org While classic Evans-type oxazolidinones have demonstrated high efficacy and predictability in numerous transformations, ongoing research focuses on the rational design of novel auxiliaries to enhance performance in terms of stereoselectivity, reactivity, and process efficiency. researchgate.netresearchgate.net

The core principle of rational design involves making strategic structural modifications to the auxiliary to achieve a desired outcome. numberanalytics.com These modifications typically target steric and electronic properties or introduce new functionalities to simplify purification.

Key Design Principles:

Steric Tuning: Adjusting the steric bulk of the substituent at the C4 position of the oxazolidinone ring is a primary strategy for improving facial selectivity. By installing a bulkier group, one face of the corresponding enolate becomes more hindered, forcing an approaching electrophile to react preferentially from the less hindered face. This enhances the diastereoselectivity of reactions like alkylations and aldol additions. wikipedia.org

Electronic Modification: The electronic nature of the auxiliary can be altered to influence reactivity and selectivity. A notable example is the substitution of the exocyclic carbonyl oxygen with a sulfur atom to form an oxazolidine-2-thione. mdpi.com These sulfur-based analogues have shown superior performance in certain reactions, such as acetate (B1210297) aldol reactions, and their N-acyl derivatives are often highly crystalline, which aids in purification. scielo.org.mx The difference in Lewis basicity between the sulfur and oxygen atoms can alter the geometry and rigidity of the chelated metal enolate, leading to different stereochemical outcomes. mdpi.comscielo.org.mx

Enhanced Process Efficiency: A significant advancement in auxiliary design has been the incorporation of functional groups that facilitate easier purification and recycling. Fluorous-supported oxazolidinones are a prime example of this approach. collectionscanada.gc.caumanitoba.ca By attaching a perfluoroalkyl chain to the auxiliary, the resulting acylated products can be easily separated from non-fluorous reaction components using fluorous solid-phase extraction (FSPE). collectionscanada.gc.canih.gov This strategy streamlines the purification process, a critical factor for large-scale synthesis. umanitoba.canih.gov

The synthesis of these novel auxiliaries often begins with readily available chiral α-amino acids or amino alcohols, following pathways similar to those for traditional Evans auxiliaries. mdpi.comnih.gov The foundational step is typically the reduction of an amino acid to its corresponding amino alcohol, which is then cyclized. mdpi.com For instance, (R)-4-phenyloxazolidin-2-one, the parent structure of this compound, is synthesized from (R)-phenylglycinol by cyclization with reagents like diethyl carbonate or by ring-closing reactions of N-Boc protected precursors. chemicalbook.comgoogle.com The N-propionyl group is subsequently installed by acylating the oxazolidinone nitrogen, a reaction often achieved by deprotonation with a strong base like n-butyllithium followed by the addition of an acyl chloride. wikipedia.orgwilliams.edu

The synthesis of novel auxiliaries builds on this foundation. Fluorous auxiliaries, for example, have been prepared via a five-step sequence starting from α-amino acids, where a key step involves the addition of a perfluoroalkyllithium species to a Weinreb amide of the protected amino acid. nih.govthieme-connect.com

The performance of these rationally designed auxiliaries is evaluated by comparing their effectiveness against established standards in key asymmetric transformations. The conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to various dialkyl alkylidenemalonates demonstrates how stereoselectivity is dependent on the steric nature of the electrophile. arkat-usa.org

Table 1: Diastereoselective Conjugate Addition of (R)-4-Phenyl-2-oxazolidinone to Dialkyl Alkylidenemalonates arkat-usa.org

| Entry | R Group of Malonate | R' Group of Malonate | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| 1 | Methyl | Methyl | 70 | 50 |

| 2 | Ethyl | Ethyl | 81 | 70 |

| 3 | Isopropyl | Methyl | 69 | 90 |

| 4 | Cyclohexyl | Methyl | 90 | 90 |

| 5 | Phenyl | Methyl | 80 | >95 |

Data demonstrates that increasing the steric bulk of the R group on the electrophile leads to significantly higher diastereoselectivity.

Novel auxiliaries are designed to improve upon these results or to offer other advantages. A fluorous-tagged auxiliary, for instance, provides comparable stereoselectivity to its non-fluorous counterpart but offers a distinct advantage in purification. umanitoba.caresearchgate.net

Table 2: Conceptual Comparison of Standard vs. Fluorous Oxazolidinone Auxiliaries collectionscanada.gc.caumanitoba.canih.gov

| Feature | Standard Auxiliary (e.g., from Phenylalanine) | Fluorous Auxiliary (Fluorous-tagged) |

|---|---|---|

| Stereoselectivity | High (Well-established) | Generally comparable to standard auxiliaries |

| Purification Method | Standard Column Chromatography | Fluorous Solid-Phase Extraction (FSPE) |

| Purification Efficiency | Can be time-consuming and require large solvent volumes | Rapid, requires less solvent, amenable to automation |

| Recyclability | Possible, but can be laborious | Simplified due to efficient separation |

This table illustrates the primary advantage of rationally designing auxiliaries for process enhancement.

Advanced Analytical and Spectroscopic Techniques for Stereochemical Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method for determining the enantiomeric purity of chiral compounds. For (R)-4-Phenyl-3-propionyloxazolidin-2-one, this technique is crucial for verifying its enantiomeric excess (e.e.) and ensuring that the opposite (S)-enantiomer is not present in significant quantities. The analysis is typically performed on the precursor, (R)-4-Phenyl-2-oxazolidinone, before the propionyl group is added.

The separation relies on the differential interaction of the two enantiomers with the chiral stationary phase. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for the enantioseparation of oxazolidinones and their analogues. The two enantiomers exhibit different retention times, allowing for their quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. In some cases, reversing the elution order of enantiomers can be achieved by changing the mobile phase, for example from methanol (B129727) to ethanol (B145695), which highlights the importance of method development.

Table 2: Example Chiral HPLC Conditions for the Analysis of 4-Phenyl-2-oxazolidinone Enantiomers

| Parameter | Condition | Reference |

| Column | Astec® CHIROBIOTIC® T, 5 µm, 25 cm × 4.6 mm | wikipedia.org |

| Mobile Phase | [A] 0.5% triethylamine (B128534) acetate (B1210297), pH 4.1; [B] methanol (80:20, A:B) | wikipedia.org |

| Flow Rate | 1.0 mL/min | wikipedia.org |

| Detection | UV, 254 nm | wikipedia.org |

| Result | Baseline separation of (R) and (S) enantiomers | wikipedia.org |

X-ray Crystallography for Absolute Stereochemistry Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While other methods determine the relative configuration or enantiomeric purity, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.

This technique has been used to confirm the absolute configuration of reaction products derived from Evans-type oxazolidinones. For example, by obtaining a crystal structure of a major diastereoisomer from a reaction, the configuration of the newly formed stereocenter(s) can be determined relative to the known (R) configuration of the phenyl-substituted stereocenter on the auxiliary. rsc.org The known configuration of the auxiliary acts as an internal reference, making the assignment of the new centers straightforward. In cases where the molecule itself is difficult to crystallize, co-crystallization with a "chiral chaperone" molecule can be an effective strategy to obtain crystals suitable for X-ray analysis.

Optical Rotation Measurements as a Tool for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances, where a sample of a pure enantiomer rotates the plane of polarized light in a specific direction. The magnitude and direction of this rotation are used to assess the chiral purity, also known as optical purity, of a sample. The specific rotation [α] is a standardized value measured under specific conditions of temperature, solvent, concentration, and light wavelength (typically the sodium D-line).

For this compound, its precursor (R)-4-Phenyl-2-oxazolidinone has a known specific rotation value. By measuring the optical rotation of a prepared sample and comparing it to the literature value for the pure enantiomer, one can calculate the optical purity or enantiomeric excess (e.e.). A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. The relationship is expressed by the formula:

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100%

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Table 3: Example Optical Rotation Data

| Compound | Enantiomer | Specific Rotation [α]D | Purity Assessment |

| 4-Nitropropranolol | (+)-enantiomer | +15.2 (c 0.25, EtOH) | Used to confirm enantiopurity after chiral HPLC separation. |

| 4-Nitropropranolol | (-)-enantiomer | -14.9 (c 0.25, EtOH) | Used to confirm enantiopurity after chiral HPLC separation. |